molecular formula C8H9NO4S B1295684 3-Methylsulfamoyl-benzoic acid CAS No. 35623-11-1

3-Methylsulfamoyl-benzoic acid

Cat. No. B1295684
CAS RN: 35623-11-1
M. Wt: 215.23 g/mol
InChI Key: UTZKLODUDPSLBT-UHFFFAOYSA-N
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Description

3-Methylsulfamoyl-benzoic acid is a compound that can be considered a derivative of benzoic acid, where a methylsulfamoyl functional group is attached to the benzene ring. This compound is structurally related to various benzoic acid derivatives that are significant in drug molecules and natural products . The presence of the sulfamoyl group could imply potential biological activities, as seen in similar compounds with sulfamoyl modifications .

Synthesis Analysis

The synthesis of compounds related to 3-methylsulfamoyl-benzoic acid often involves the functionalization of benzoic acid derivatives. For instance, a radical relay strategy has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes, which shares a similar sulfamoyl-related moiety . Additionally, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives have been reported, which could potentially be applied to the synthesis of 3-methylsulfamoyl-benzoic acid by targeting the meta position of the benzene ring . Another relevant synthesis involves the use of sulfamic acid as a catalyst for the synthesis of benzimidazole derivatives, which could be adapted for the synthesis of sulfamoyl-containing benzoic acids .

Molecular Structure Analysis

The molecular structure of 3-methylsulfamoyl-benzoic acid would include a benzene ring with a carboxylic acid group and a methylsulfamoyl group. The position of these groups on the benzene ring can significantly affect the compound's reactivity and properties. The meta-C–H functionalization studies suggest that the introduction of functional groups at the meta position of benzoic acid derivatives is synthetically challenging but possible, which is relevant for the structural analysis of this compound .

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives are diverse. For example, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes involves a photoinduced sulfonylation under mild conditions . Benzoic acid derivatives have also been used in the synthesis of various heterocyclic compounds, such as benzimidazoles, through condensation reactions . These reactions highlight the reactivity of the benzoic acid core and its derivatives, which would be pertinent to the chemical reactions of 3-methylsulfamoyl-benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylsulfamoyl-benzoic acid can be inferred from related compounds. Benzoic acid derivatives are known for their solid-state properties and their ability to participate in hydrogen bonding due to the carboxylic acid group . The introduction of a sulfamoyl group is likely to increase the polarity and potentially the solubility in water due to the presence of sulfur and nitrogen atoms capable of forming additional hydrogen bonds . The synthesis of similar compounds, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, has shown that the introduction of sulfamoyl groups can affect the biological activity of the molecules .

Scientific Research Applications

Field

This application falls under the field of Materials Science , specifically in the study of corrosion inhibitors .

Application

3-Methylsulfamoyl-benzoic acid has been investigated as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .

Method

The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .

Results

The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .

Antibacterial Activity

Field

This application is in the field of Pharmacology and Medicine , specifically in the development of antibacterial agents .

Application

A novel ester/hybrid derivative of 3-Hydroxy benzoic acid, which is similar to 3-Methylsulfamoyl-benzoic acid, was synthesized and tested for its potential antibacterial activity .

Method

The exact method of synthesis and testing is not detailed in the source .

Results

The results of the antibacterial activity are not provided in the source .

Proteomics Research

Field

This application is in the field of Biochemistry and Proteomics .

Application

4-Methoxy-3-methylsulfamoyl-benzoic acid, a derivative of 3-Methylsulfamoyl-benzoic acid, is used in proteomics research .

Method & Results

The specific methods of application and the results obtained are not detailed in the source .

Cellulose Science and Nanotechnology

Field

This application is in the field of Cellulose Science and Nanotechnology .

Application

Sulfonic acid functionalized cellulose-derived nanomaterials, which could potentially include 3-Methylsulfamoyl-benzoic acid, have been synthesized and applied in various fields .

Method

The methods used to chemically modify cellulose and/or cellulose derivatives in different forms, including nanocrystals, hydrogels, films/membranes, and nanocomposites/blends by introducing sulfonate groups on the cellulose backbone .

Results

These functionalized cellulose-based nanomaterials have shown promise in medicine, catalysis, biofuel cells, and water/wastewater treatment processes .

Corrosion Inhibitors

Field

This application is in the field of Materials Science and Corrosion Engineering .

Application

Benzoic acid derivatives, including 3-Methylsulfamoyl-benzoic acid, have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

Method

The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .

Results

The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .

Fine Chemicals Production

Field

This application is in the field of Chemical Engineering and Industrial Chemistry .

Application

The selective hydrogenation of aromatic rings in benzoic acid derivatives, including 3-Methylsulfamoyl-benzoic acid, is used to form downstream products as fine chemicals, intermediates, and industrial raw materials .

Method & Results

The specific methods of application and the results obtained are not detailed in the source .

Safety And Hazards

3-Methylsulfamoyl-benzoic acid may cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZKLODUDPSLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291307
Record name 3-methylsulfamoyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methylamino)sulphonyl]benzoic acid

CAS RN

35623-11-1
Record name 35623-11-1
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Record name 3-methylsulfamoyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfamoyl)benzoic acid
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Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 50A using 3-(chlorosulfonyl)benzoic acid (Aldrich) and methylamine (Aldrich). 1H NMR (300 MHz, CD3OD) δ 2.54 (s, 3 H), 7.70 (t, J=7.8 Hz, 1 H), 8.02-8.07 (m, 1 H), 8.23-8.28 (m, 1 H), 8.45 (t, J=1.9 Hz, 1 H) ppm; MS (DCI/NH3) m/z 233 (M+NH4)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Borgogno, A Savardi, J Manigrasso… - Journal of medicinal …, 2021 - ACS Publications
Intracellular chloride concentration [Cl – ] i is defective in several neurological disorders. In neurons, [Cl – ] i is mainly regulated by the action of the Na + –K + –Cl – importer NKCC1 and …
Number of citations: 14 pubs.acs.org

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